molecular formula C20H21ClFN3O3 B2921330 1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione CAS No. 2034319-02-1

1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione

Cat. No. B2921330
CAS RN: 2034319-02-1
M. Wt: 405.85
InChI Key: LKMURFHFDFYHDS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C20H21ClFN3O3 and its molecular weight is 405.85. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Formation of 1,2-dioxanes

    Studies have shown that certain compounds, when reacted with manganese(III) acetate, can lead to the formation of cyclic peroxides such as 1,2-dioxanes, indicating potential pathways for synthesizing ring structures that might be relevant for the compound (H. Nishino et al., 1991).

  • Synthesis of di-O-methylcitromycin

    Another example includes the synthesis of complex molecules like di-O-methylcitromycin from specific diones, demonstrating the compound's potential utility in synthesizing complex organic molecules (F. M. Dean et al., 1976).

  • Ring Cleavage Reactions

    Certain dione derivatives have been shown to undergo ring cleavage reactions with amines, producing a variety of products such as pyrimidines and acetoacetamides, suggesting the compound's potential in generating diverse chemical structures (T. Kinoshita et al., 1989).

  • Photoinduced Oxidative Annulation

    Research has demonstrated that certain diones can undergo photoinduced oxidative annulation, leading to the formation of highly functionalized polyheterocyclic compounds, which could imply similar photochemical applications for the compound under discussion (Jin Zhang et al., 2017).

properties

IUPAC Name

1-(4-chlorophenyl)-4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O3/c1-2-16-19(22)20(24-12-23-16)28-15-9-10-25(11-15)18(27)8-7-17(26)13-3-5-14(21)6-4-13/h3-6,12,15H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMURFHFDFYHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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